4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid
Description
4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid is a succinamic acid derivative characterized by a central butanoic acid backbone with an ethoxy-oxoethyl-substituted amino group at the 4-position. These molecules typically exhibit versatile reactivity due to the presence of carboxylic acid, amide, and substituent-specific functional groups, making them relevant in medicinal chemistry, bioconjugation, and materials science .
Properties
IUPAC Name |
4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-2-14-8(13)5-9-6(10)3-4-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHOVSXLUPWJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid typically involves the reaction of ethyl bromoacetate with an amine derivative under controlled conditions. For example, a mixture of N-Boc piperazine and triethylamine in acetonitrile can be reacted with ethyl bromoacetate to produce the desired compound . The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The ester and amide groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Substituent Variations and Molecular Properties
Notes:
- Aryl vs. alkyl substituents: Phenyl-substituted analogs (e.g., 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid) exhibit higher hydrophobicity, influencing their pharmacokinetic profiles . In contrast, methoxy or dimethoxy groups (e.g., ) improve electronic delocalization, aiding in applications like fluorescence labeling .
Biological Activity
4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid (CAS Number: 69622-18-0) is a compound with significant potential in biological and medicinal chemistry. This compound features both ester and amide functional groups, which contribute to its diverse biological activities. The following sections will detail its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of ethyl bromoacetate with an amine derivative under controlled conditions, often using N-Boc piperazine and triethylamine in solvents like acetonitrile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ester and amide functionalities allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Notably, research indicates that the compound may act as a substrate or inhibitor in various biochemical pathways, particularly those involving metabolic processes .
Enzyme Interactions
This compound has been shown to participate in enzyme-substrate interactions, making it a valuable tool in studying metabolic pathways. It may inhibit certain enzymes involved in phosphate transport, which is crucial for managing conditions such as hyperphosphatemia .
Anti-Cancer Properties
Recent studies have highlighted the potential anti-cancer properties of compounds structurally related to this compound. For instance, derivatives have been developed that target Bcl-2 family proteins, which are implicated in multidrug resistance (MDR) in cancer therapy. By inhibiting these proteins, the compound could enhance the efficacy of existing chemotherapeutic agents .
Study on Enzyme Inhibition
A study focused on the inhibition of intestinal phosphate transporter (NPT-IIb) demonstrated that similar compounds can significantly reduce phosphate absorption in the intestines. This finding suggests that this compound could be developed into a therapeutic agent for managing hyperphosphatemia .
Cancer Treatment Research
In another study examining drug resistance in cancer cells, researchers found that derivatives of this compound effectively regulated calcium homeostasis by interacting with sarco-endoplasmic reticulum ATPase (SERCA). This dual inhibition mechanism may provide a novel approach for overcoming drug resistance in cancer treatments .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
